N-[2-methoxy-4-(1-propan-2-ylpiperidin-4-yl)phenyl]formamide
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Overview
Description
N-[2-methoxy-4-(1-propan-2-ylpiperidin-4-yl)phenyl]formamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxy group, a piperidine ring, and a formamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-4-(1-propan-2-ylpiperidin-4-yl)phenyl]formamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation of a hydroxyl group using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Formamide Group: The formamide group is attached through a formylation reaction, often using formic acid or formamide as the formylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-4-(1-propan-2-ylpiperidin-4-yl)phenyl]formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-methoxy-4-(1-propan-2-ylpiperidin-4-yl)phenyl]formamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N-[2-methoxy-4-(1-propan-2-ylpiperidin-4-yl)phenyl]formamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-methoxy-4-(4-methylpiperazin-1-yl)phenyl]formamide
- N-[2-methoxy-4-(4-methylpiperidin-1-yl)phenyl]formamide
- N-[2-methoxy-4-(4-ethylpiperidin-1-yl)phenyl]formamide
Uniqueness
N-[2-methoxy-4-(1-propan-2-ylpiperidin-4-yl)phenyl]formamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H24N2O2 |
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Molecular Weight |
276.37 g/mol |
IUPAC Name |
N-[2-methoxy-4-(1-propan-2-ylpiperidin-4-yl)phenyl]formamide |
InChI |
InChI=1S/C16H24N2O2/c1-12(2)18-8-6-13(7-9-18)14-4-5-15(17-11-19)16(10-14)20-3/h4-5,10-13H,6-9H2,1-3H3,(H,17,19) |
InChI Key |
ISXDSDKZOQYATB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC(CC1)C2=CC(=C(C=C2)NC=O)OC |
Origin of Product |
United States |
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